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Introduction
Imipenem is a broad-spectrum carbapenem antibiotic effective against a wide range of

bacterial infections.[1][2] However, its clinical use can be limited by nephrotoxicity, primarily due

to its rapid metabolism in the kidneys by dehydropeptidase-I (DHP-I) into a more toxic

metabolite.[3][4] To counteract this, imipenem is co-administered with a DHP-I inhibitor, such as

cilastatin.[1][3][5] Recent research has identified JBP485, a dipeptide with the chemical

structure cyclo-trans-4-L-hydroxyprolyl-L-serine, as a promising agent for mitigating imipenem-

induced kidney injury.[6][7][8]

These application notes provide a comprehensive overview of the drug-drug interaction

between JBP485 and imipenem, summarizing key quantitative data and detailing experimental

protocols to study this interaction. JBP485 has been shown to protect against imipenem-

induced nephrotoxicity through a dual mechanism: inhibition of renal organic anion transporters

(OATs) and inhibition of DHP-I.[6][7][8]

Mechanism of Interaction
JBP485 mitigates imipenem-induced nephrotoxicity through two primary mechanisms:
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Inhibition of Organic Anion Transporters (OATs): JBP485 competitively inhibits OAT1 and

OAT3, which are involved in the renal uptake of imipenem.[6] By reducing the intracellular

accumulation of imipenem in kidney cells, JBP485 lessens the drug's toxic effects.[6][7]

Inhibition of Dehydropeptidase-I (DHP-I): JBP485 inhibits the enzymatic activity of DHP-I,

the enzyme responsible for metabolizing imipenem into a nephrotoxic metabolite.[6][7][8]

This action increases the stability of imipenem and reduces the formation of its harmful

byproduct.[6]

Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the interaction

between JBP485 and imipenem.

Table 1: In Vitro Inhibition of Imipenem Uptake and Metabolism by JBP485

Parameter
Transporter/En
zyme

Value
Cell
Line/System

Reference

IC50 hOAT1 20.86 ± 1.39 µM
hOAT1-HEK293

cells
[6][7]

IC50 hOAT3 46.48 ± 1.27 µM
hOAT3-HEK293

cells
[6][7]

IC50 DHP-I 12.15 ± 1.22 µM

Kidney

metabolism

assay

[6][7][8]

Table 2: Kinetic Analysis of JBP485 Inhibition of Imipenem Uptake
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Transporter Parameter
Imipenem
Alone

Imipenem +
JBP485

Reference

hOAT1 Km (mM) 0.631 ± 0.030
Increased (value

not specified)
[9]

Vmax (nmol/mg

protein/min)
0.223 ± 0.011 Unchanged [9]

hOAT3 Km (mM) 0.759 ± 0.062
Increased (value

not specified)
[9]

Vmax (nmol/mg

protein/min)
0.329 ± 0.036 Unchanged [9]

Table 3: In Vivo Pharmacokinetic Parameters of Imipenem with and without JBP485 Co-

administration in Rats

Parameter Imipenem Alone
Imipenem +
JBP485

Reference

Plasma Concentration - Significantly Increased [6][7]

AUC (Area Under the

Curve)
- Significantly Increased [6][7]

Renal Clearance - Decreased [6][7]

Cumulative Urinary

Excretion
- Decreased [6][7]

Experimental Protocols
This section provides detailed methodologies for key experiments to assess the drug-drug

interaction between JBP485 and imipenem.

Protocol 1: In Vitro Uptake Assay in OAT-Expressing
Cells
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Objective: To determine the inhibitory effect of JBP485 on the uptake of imipenem mediated by

OAT1 and OAT3.

Materials:

HEK293 cells stably transfected with human OAT1 (hOAT1-HEK293) or human OAT3

(hOAT3-HEK293).

Imipenem standard.

JBP485.

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

Cell lysis buffer.

LC-MS/MS system for quantification.

Procedure:

Seed hOAT1-HEK293 or hOAT3-HEK293 cells in 24-well plates and culture until confluent.

Wash the cells twice with pre-warmed transport buffer.

Pre-incubate the cells with transport buffer containing various concentrations of JBP485 for

10 minutes at 37°C.

Initiate the uptake reaction by adding transport buffer containing a fixed concentration of

imipenem (and the corresponding concentration of JBP485) and incubate for a

predetermined time (e.g., 10 minutes) at 37°C.[6][7]

Terminate the uptake by aspirating the reaction mixture and washing the cells three times

with ice-cold transport buffer.

Lyse the cells with cell lysis buffer.

Quantify the intracellular concentration of imipenem using a validated LC-MS/MS method.
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Determine the protein concentration in each well to normalize the uptake data.

Calculate the IC50 value of JBP485 for the inhibition of imipenem uptake.

Protocol 2: DHP-I Inhibition Assay
Objective: To evaluate the inhibitory effect of JBP485 on the metabolism of imipenem by DHP-

I.

Materials:

Kidney microsomes or a purified DHP-I enzyme source.

Imipenem standard.

JBP485.

Incubation buffer (e.g., phosphate buffer, pH 7.4).

Quenching solution (e.g., acetonitrile).

LC-MS/MS system for quantification.

Procedure:

Prepare a reaction mixture containing kidney microsomes (or purified DHP-I), imipenem, and

various concentrations of JBP485 in incubation buffer.

Pre-incubate the mixture for a short period at 37°C.

Initiate the metabolic reaction by adding a cofactor if necessary (e.g., NADPH for microsomal

assays, though DHP-I may not require it).

Incubate for a specific time at 37°C.

Terminate the reaction by adding a quenching solution.

Centrifuge the samples to precipitate proteins.
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Analyze the supernatant for the remaining concentration of imipenem using a validated LC-

MS/MS method.

Calculate the rate of imipenem metabolism at each JBP485 concentration.

Determine the IC50 value of JBP485 for the inhibition of DHP-I activity.[6]

Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To assess the effect of JBP485 co-administration on the pharmacokinetic profile of

imipenem.

Materials:

Male Sprague-Dawley rats.

Imipenem for intravenous administration.

JBP485 for co-administration.

Blood collection supplies (e.g., heparinized tubes).

Urine collection apparatus (e.g., metabolic cages).

LC-MS/MS system for quantification.

Procedure:

Divide the rats into two groups: one receiving imipenem alone and the other receiving

imipenem co-administered with JBP485.

Administer a single intravenous dose of imipenem to all rats. For the co-administration

group, administer JBP485 either simultaneously or at a pre-determined time before the

imipenem dose.

Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-

dose.

Collect urine over a specified period (e.g., 24 hours).
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Process the blood samples to obtain plasma.

Quantify the concentration of imipenem in plasma and urine samples using a validated LC-

MS/MS method.

Calculate pharmacokinetic parameters such as plasma concentration, AUC, renal clearance,

and cumulative urinary excretion for both groups.

Statistically compare the pharmacokinetic parameters between the two groups to determine

the effect of JBP485.
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Click to download full resolution via product page

Caption: Experimental workflow for studying JBP485 and imipenem drug-drug interactions.
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Caption: Mechanism of JBP485-mediated protection against imipenem-induced nephrotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. urology-textbook.com [urology-textbook.com]

2. Open trial of imipenem/cilastatin therapy for serious bacterial infections - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]

4. medicine.com [medicine.com]

5. academic.oup.com [academic.oup.com]

6. JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal
Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC
[pmc.ncbi.nlm.nih.gov]

7. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal
Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity
[frontiersin.org]

8. JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal
Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: Studying Drug-Drug
Interactions of JBP485 with Imipenem]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672816#jbp485-for-studying-drug-drug-interactions-
with-imipenem]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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